molecular formula C21H32N2O3 B1325626 Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate CAS No. 898763-65-0

Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate

Cat. No.: B1325626
CAS No.: 898763-65-0
M. Wt: 360.5 g/mol
InChI Key: XYADEEPHJWXMOH-UHFFFAOYSA-N
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Description

Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate is a synthetic compound with the molecular formula C21H32N2O3 and a molecular weight of 360.5 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, followed by the final coupling reaction to form the desired product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process involves stringent quality control measures to meet regulatory standards and ensure the safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions often result in the formation of new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, including as a drug candidate for treating various diseases. Additionally, it is used in the industry for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and triggering downstream effects. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate include other piperazine derivatives and phenyl-substituted heptanoates. These compounds share structural similarities but may differ in their functional groups and overall properties .

Uniqueness: this compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

ethyl 7-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-3-26-21(25)8-6-4-5-7-20(24)19-11-9-18(10-12-19)17-23-15-13-22(2)14-16-23/h9-12H,3-8,13-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYADEEPHJWXMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643008
Record name Ethyl 7-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-65-0
Record name Ethyl 4-[(4-methyl-1-piperazinyl)methyl]-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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